
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline, also known as EONA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The exact mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline is not fully understood. However, studies have shown that this compound interacts with various enzymes and proteins in the body, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have herbicidal and insecticidal effects in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline in lab experiments is its versatility. This compound can be used in various assays to study its effects on different biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of this compound as a growth regulator for crops, which could have significant implications for agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline involves the reaction of 5-amino-3-ethyl-1,2,4-oxadiazole with 2-nitrobenzaldehyde in the presence of a base and a solvent. The resulting product is then treated with 2-methoxyethylamine to obtain this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. It has also been used as a growth regulator for crops. In industry, this compound has been used as a dye intermediate and as a component in the production of OLEDs (organic light-emitting diodes).
Eigenschaften
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-12-15-13(21-16-12)9-4-5-10(14-6-7-20-2)11(8-9)17(18)19/h4-5,8,14H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBNYEVWSDTZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
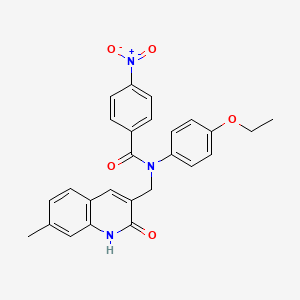


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7707749.png)
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707763.png)
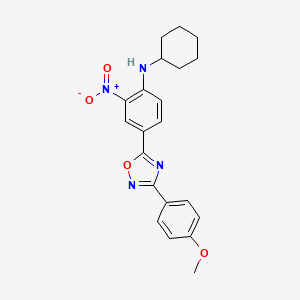

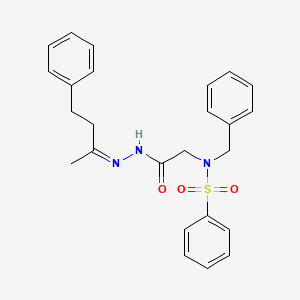

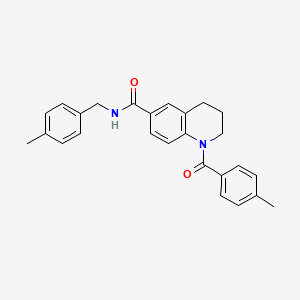
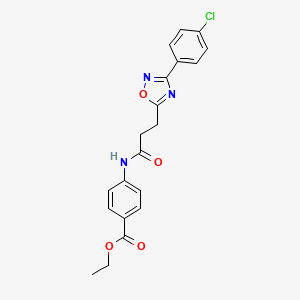


![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
